molecular formula C9H6N2O B3365871 [1,2]Oxazolo[2,3-a]benzimidazole CAS No. 126581-38-2

[1,2]Oxazolo[2,3-a]benzimidazole

Cat. No.: B3365871
CAS No.: 126581-38-2
M. Wt: 158.16 g/mol
InChI Key: CNKLEFLZUBEUBP-UHFFFAOYSA-N
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Description

[1,2]Oxazolo[2,3-a]benzimidazole is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2]Oxazolo[2,3-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzimidazole with α-haloketones or α-haloesters, followed by cyclization under acidic or basic conditions . Another approach involves the use of enamino ketones as building blocks, which react with aldehydes and nitriles to form the desired oxazolo-benzimidazole scaffold .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: [1,2]Oxazolo[2,3-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo-benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with hydrogenated rings .

Scientific Research Applications

[1,2]Oxazolo[2,3-a]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2]Oxazolo[2,3-a]benzimidazole varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with nucleic acids. For example, as a non-nucleoside reverse transcriptase inhibitor, it binds to the reverse transcriptase enzyme of HIV, preventing the transcription of viral RNA into DNA . This inhibition disrupts the replication cycle of the virus, thereby reducing its proliferation .

Comparison with Similar Compounds

  • Pyrimido[1,2-a]benzimidazole
  • Thiazolo[3,4-a]benzimidazole
  • Imidazo[1,2-a]pyridine

Comparison: [1,2]Oxazolo[2,3-a]benzimidazole is unique due to the presence of both oxazole and benzimidazole rings, which confer distinct electronic and steric properties. Compared to pyrimido[1,2-a]benzimidazole, it has a different nitrogen positioning, affecting its reactivity and biological activity.

Properties

IUPAC Name

[1,2]oxazolo[2,3-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c1-2-4-8-7(3-1)10-9-5-6-12-11(8)9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKLEFLZUBEUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663454
Record name [1,2]Oxazolo[2,3-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126581-38-2
Record name [1,2]Oxazolo[2,3-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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